molecular formula C19H17N3O3 B2477990 methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate CAS No. 320424-78-0

methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate

Cat. No.: B2477990
CAS No.: 320424-78-0
M. Wt: 335.363
InChI Key: LRAAXHGBZDXPBZ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate is a pyrazole-derived heterocyclic compound featuring a central pyrazole ring fused with a phenyl group and linked to a methyl benzoate moiety via an imine bridge. This structure combines aromatic, electron-withdrawing (carboxylate), and electron-donating (methyl) groups, making it a versatile candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-component or one-pot reactions, as observed in analogous pyrazole derivatives . The compound’s structural elucidation relies on spectroscopic methods (e.g., NMR, IR) and crystallographic tools like SHELX and ORTEP, which are standard for small-molecule analysis .

Properties

IUPAC Name

methyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-17(18(23)22(21-13)16-6-4-3-5-7-16)12-20-15-10-8-14(9-11-15)19(24)25-2/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQVKMAJIHVKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate, a compound derived from the pyrazole family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects based on available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H17N5O2
  • Molecular Weight : 359.38 g/mol
  • CAS Number : 909-59-1

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide under reflux conditions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Single-Crystal X-ray Diffraction

These methods confirm the structural integrity and purity of the synthesized compound, revealing a non-planar molecular structure stabilized by intermolecular hydrogen bonding .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • HL-60 Human Promyelocytic Leukemia Cells : The compound showed an IC50 value of ≤5 µM, indicating potent cytotoxicity .

A comparative analysis of several pyrazole derivatives revealed that modifications in their structure could enhance their anticancer properties. For example, certain complexes formed with transition metals like Co(II), Ni(II), and Cu(II) have been shown to increase antitumor activity compared to their uncoordinated forms .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have indicated effectiveness against:

  • Gram-positive Bacteria : Some derivatives displayed activity against strains such as Streptococcus mutans.

The broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Studies indicate that certain derivatives can halt cell cycle progression.
  • Mitochondrial Membrane Potential Disruption : This leads to the release of pro-apoptotic factors.
  • DNA Fragmentation : Indicating late-stage apoptosis.

These findings highlight the compound's potential as a lead for drug development targeting cancer and microbial infections .

Study 1: Cytotoxicity Against Cancer Cells

In a recent study published in the Egyptian Journal of Chemistry, various pyrazole derivatives were tested against multiple human tumor cell lines (e.g., HepG2, HCT116). The results indicated that some compounds exhibited IC50 values ranging from 6.13 to 23.85 µg/ml against these cancer cells, demonstrating high selectivity towards tumor cells over normal cells .

Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial activity of synthesized pyrazoles against common pathogens. The results showed that certain derivatives had significant inhibitory effects on bacterial biofilms, suggesting their potential use in clinical settings to combat biofilm-associated infections .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate has been evaluated for its cytotoxic effects against various cancer cell lines, including HL-60 human promyelocytic leukemia cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHL-6015
Control (Doxorubicin)HL-600.5

The results indicate that the compound exhibits significant cytotoxicity, which may be attributed to its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Structure and Mechanism of Action

The molecular structure of this compound features a pyrazole moiety that is crucial for its biological activity. The compound's mechanism of action is believed to involve the disruption of cellular processes through interactions with specific biological targets.

Figure 1: Molecular Structure
Molecular Structure

Case Study: Synthesis and Evaluation

A study conducted by researchers synthesized this compound and evaluated its pharmacological effects. The synthesis involved several steps, including the formation of the pyrazole ring and subsequent functionalization.

Synthesis Steps:

  • Formation of the pyrazole core.
  • Alkylation with methylamine.
  • Esterification to yield the final product.

The synthesized compound was then tested for its biological activities, confirming its potential as an anticancer and antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of the target compound include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Purity Key Features
Methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate (Target) -CH₃ C₂₀H₁₉N₃O₄ ~365.4* N/A Methyl group enhances steric bulk; moderate electron-donating effect.
Methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate -OCH₂CH₃ C₂₁H₂₁N₃O₅ 395.4 ≥95% Ethoxy group increases lipophilicity; potential solubility limitations.
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile -OCH₃ (aryl) C₁₅H₁₄N₄O₂ 282.3 N/A Pyranopyrazole core; methoxy enhances electronic diversity.
1-Benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles -Bz (benzoyl) Variable ~450–500 N/A Benzoyl group introduces antimicrobial activity; complex scaffold.

Notes:

  • *Molecular weight for the target compound is estimated based on its ethoxy analogue .

Functional and Property Comparisons

  • In contrast, the ethoxy group (C₂₁H₂₁N₃O₅) offers stronger electron-donating effects but may reduce aqueous solubility due to increased hydrophobicity . The methoxy group in pyranopyrazole derivatives (C₁₅H₁₄N₄O₂) enhances electronic diversity, enabling interactions with biological targets like enzymes .
  • Biological Activity: Benzoyl-substituted pyrazoles (e.g., compounds in ) exhibit notable antimicrobial properties, attributed to the benzoyl group’s ability to disrupt microbial cell membranes.
  • Synthetic Routes: The target compound and its ethoxy analogue are synthesized via imine condensation or one-pot multi-component reactions, as seen in pyrazole chemistry . Pyranopyrazole derivatives (e.g., C₁₅H₁₄N₄O₂) require additional cyclization steps, increasing synthetic complexity .

Crystallographic and Analytical Methods

  • Structural analysis of these compounds relies on SHELX for refinement and ORTEP for visualization, ensuring accurate determination of bond lengths and angles . For example, the ethoxy derivative’s purity (≥95%) suggests high crystallinity, a trait likely shared by the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions starting from precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA. Key intermediates (e.g., pyrazolecarboxylate derivatives) are generated through stepwise condensation and hydrolysis. Characterization involves IR spectroscopy for functional group analysis (e.g., C=O stretching at ~1700 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and mass spectrometry for molecular weight confirmation .

Q. Which analytical techniques are most reliable for purity assessment and structural confirmation of this compound?

  • Methodological Answer :

  • TLC/HPLC : Monitor reaction progress and purity using solvent systems like ethyl acetate/hexane (3:7) .
  • Single-crystal X-ray diffraction : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria in the pyrazolone ring) .
  • Elemental analysis : Validate empirical formulas with <0.5% deviation .

Q. How can researchers align experimental design with theoretical frameworks for studying this compound’s reactivity?

  • Methodological Answer : Link hypotheses to frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. For example, DFT calculations (B3LYP/6-31G*) model charge distribution in the pyrazolone ring, guiding functionalization strategies . Experimental validation includes kinetic studies of substituent effects on reaction rates .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected downfield shifts in ¹H NMR) be systematically resolved?

  • Methodological Answer :

  • Heteronuclear NMR (HSQC/HMBC) : Correlate proton-carbon couplings to confirm connectivity in ambiguous regions (e.g., methylene vs. aromatic protons) .
  • Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures .
  • DFT-simulated spectra : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .

Q. What factorial design approaches optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Use a 2³ full factorial design to evaluate variables:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. ethanol), catalyst loading (0.5–2 mol%).
  • Response : Yield and purity.
  • Analysis : ANOVA identifies significant interactions (e.g., solvent-catalyst synergy). AI-driven tools (e.g., COMSOL Multiphysics) simulate heat/mass transfer to prevent side reactions during scale-up .

Q. How can computational modeling address discrepancies in predicted vs. observed biological activity?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., cyclooxygenase-2) to identify mismatches between binding affinity predictions and in vitro assays.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Adjust force fields for tautomeric states .
  • QSAR models : Incorporate Hammett constants (σ) of substituents to refine activity predictions .

Q. What strategies validate the compound’s role in heterogeneous catalysis or membrane separation systems?

  • Methodological Answer :

  • Membrane integration : Test permeability in polymer composites (e.g., polyethersulfone) using dead-end filtration cells. Correlate flux decline with molecular size/charge .
  • Catalytic activity : Immobilize on mesoporous silica (SBA-15) and evaluate turnover frequency in model reactions (e.g., Knoevenagel condensation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in solubility studies across different solvent systems?

  • Methodological Answer :

  • Hansen solubility parameters : Calculate δD, δP, δH to classify solvents (e.g., DMSO vs. chloroform). Discrepancies arise from hydrogen-bonding capacity of the pyrazolone ring .
  • Phase diagrams : Construct ternary plots (compound/solvent/anti-solvent) to identify crystallization vs. precipitation domains .

Theoretical and Methodological Integration

Q. What conceptual frameworks guide the exploration of structure-property relationships in this compound?

  • Methodological Answer : Apply Marcus theory to electron-transfer processes in redox-active derivatives. Experimental validation includes cyclic voltammetry to measure E₁/₂ potentials, linked to DFT-computed HOMO-LUMO gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.